Carbohydrazide vs. Acylguanidine Functional Group: Impact on ENaC Pharmacology
While direct ENaC IC50 data for the target compound is not publicly available, class-level SAR inference from the 2006 Hirsh et al. study is strong. In that study, all 2-substituted acylguanidine analogs of amiloride were more potent (lower IC50) than amiloride itself in blocking sodium-dependent short-circuit current in bronchial epithelial cells. The target compound's carbohydrazide group is not an acylguanidine; it is a hydrazide. The SAR study demonstrates that replacing the acylguanidine at the 2-position with other groups drastically changes potency and, critically, the reversibility of channel block—a parameter independent of potency. Since the target compound lacks the guanidine moiety essential for high-affinity ENaC interaction, its pharmacological profile is predicted to be fundamentally different from amiloride and its potent acylguanidine analogs, making it useful as a selectivity probe or a negative control [1].
| Evidence Dimension | ENaC blocking potency and reversibility |
|---|---|
| Target Compound Data | No direct data; inferred to be distinct based on lack of acylguanidine pharmacophore |
| Comparator Or Baseline | Amiloride and 2-substituted acylguanidine analogs: IC50 values significantly lower than amiloride; all compounds were less reversible than amiloride [1] |
| Quantified Difference | Not quantified for target compound; SAR study shows broad IC50 ranges depending on 2-substituent (exact values not extracted, but all analogs were more potent than amiloride) |
| Conditions | Bronchial epithelial cell short-circuit current assay (in vitro) |
Why This Matters
For scientists screening ENaC modulators, the carbohydrazide analog serves as a structurally matched negative control or a scaffold for designing irreversible/covalent inhibitors, distinct from the classic acylguanidine series.
- [1] Hirsh AJ, Molino BF, Zhang J, et al. Design, Synthesis, and Structure−Activity Relationships of Novel 2-Substituted Pyrazinoylguanidine Epithelial Sodium Channel Blockers: Drugs for Cystic Fibrosis and Chronic Bronchitis. Journal of Medicinal Chemistry. 2006;49(14):4098-4115. doi:10.1021/jm051134w View Source
